

In-Depth Technical Guide: 5-Iodo-3-methyl-2-(pivaloylamino)pyridine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N*-(5-Iodo-3-methyl-pyridin-2-yl)-2,2-dimethyl-propionamide

Cat. No.: B1298615

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 5-Iodo-3-methyl-2-(pivaloylamino)pyridine, a heterocyclic building block with potential applications in medicinal chemistry and drug discovery. This document includes key physicochemical data, a detailed synthesis protocol, and analytical methodologies. The information presented is intended to support researchers and scientists in the effective utilization of this compound in their research and development endeavors.

Core Properties

5-Iodo-3-methyl-2-(pivaloylamino)pyridine, also known as *N*-(5-iodo-3-methylpyridin-2-yl)pivalamide, is a substituted pyridine derivative. Its structure incorporates a pyridine ring, an iodine atom, a methyl group, and a pivaloylamino group, making it a valuable intermediate for the synthesis of more complex molecules.

Table 1: Physicochemical Properties of 5-Iodo-3-methyl-2-(pivaloylamino)pyridine

Property	Value	Reference
CAS Number	677327-29-6	[1]
Molecular Formula	C ₁₁ H ₁₅ IN ₂ O	[1]
Molecular Weight	318.15 g/mol	[1]
Melting Point	141-144 °C	
Appearance	Solid (form may vary)	
Purity	Typically ≥98%	[1]

Synthesis and Purification

The synthesis of 5-Iodo-3-methyl-2-(pivaloylamino)pyridine is typically achieved through the acylation of 2-Amino-5-iodo-3-methylpyridine with pivaloyl chloride. This reaction introduces the pivaloyl group to the amino substituent of the pyridine ring.

Synthesis of the Precursor: 2-Amino-5-iodo-3-methylpyridine

The precursor, 2-Amino-5-iodo-3-methylpyridine, is a crucial starting material. While a detailed, peer-reviewed synthesis protocol for this specific precursor is not readily available in the public domain, analogous iodination and amination reactions of pyridine derivatives are well-established in organic chemistry literature.

Experimental Protocol: Synthesis of 5-Iodo-3-methyl-2-(pivaloylamino)pyridine

This protocol describes a general method for the amidation of 2-Amino-5-iodo-3-methylpyridine.

Materials:

- 2-Amino-5-iodo-3-methylpyridine
- Pivaloyl chloride

- Anhydrous pyridine or another suitable non-protic base (e.g., triethylamine)
- Anhydrous dichloromethane (DCM) or another suitable aprotic solvent
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Standard laboratory glassware and magnetic stirrer
- Inert atmosphere (e.g., nitrogen or argon)

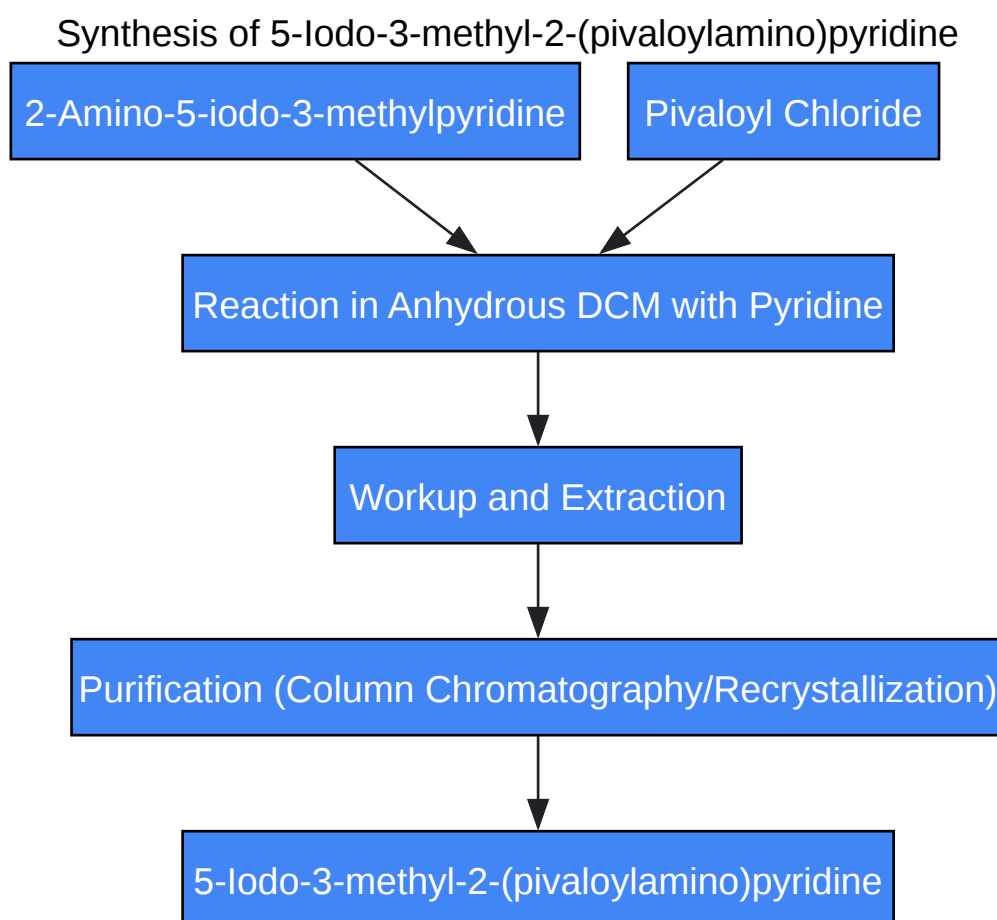
Procedure:

- In a round-bottom flask under an inert atmosphere, dissolve 2-Amino-5-iodo-3-methylpyridine in anhydrous dichloromethane.
- Add an excess of anhydrous pyridine (or triethylamine) to the solution to act as a base and scavenger for the HCl byproduct.
- Cool the reaction mixture to 0 °C in an ice bath.
- Slowly add pivaloyl chloride dropwise to the stirred solution.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).
- Quench the reaction by slowly adding water.
- Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

Purification:

The crude 5-Iodo-3-methyl-2-(pivaloylamino)pyridine can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent.

Diagram 1: Synthesis Workflow



[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of the title compound.

Analytical Characterization

While specific experimental spectra for 5-Iodo-3-methyl-2-(pivaloylamino)pyridine are not publicly available, chemical suppliers indicate that data such as NMR, HPLC, and LC-MS are

obtainable upon request.^[1] The expected spectral characteristics are outlined below based on the compound's structure.

Table 2: Expected Spectroscopic Data

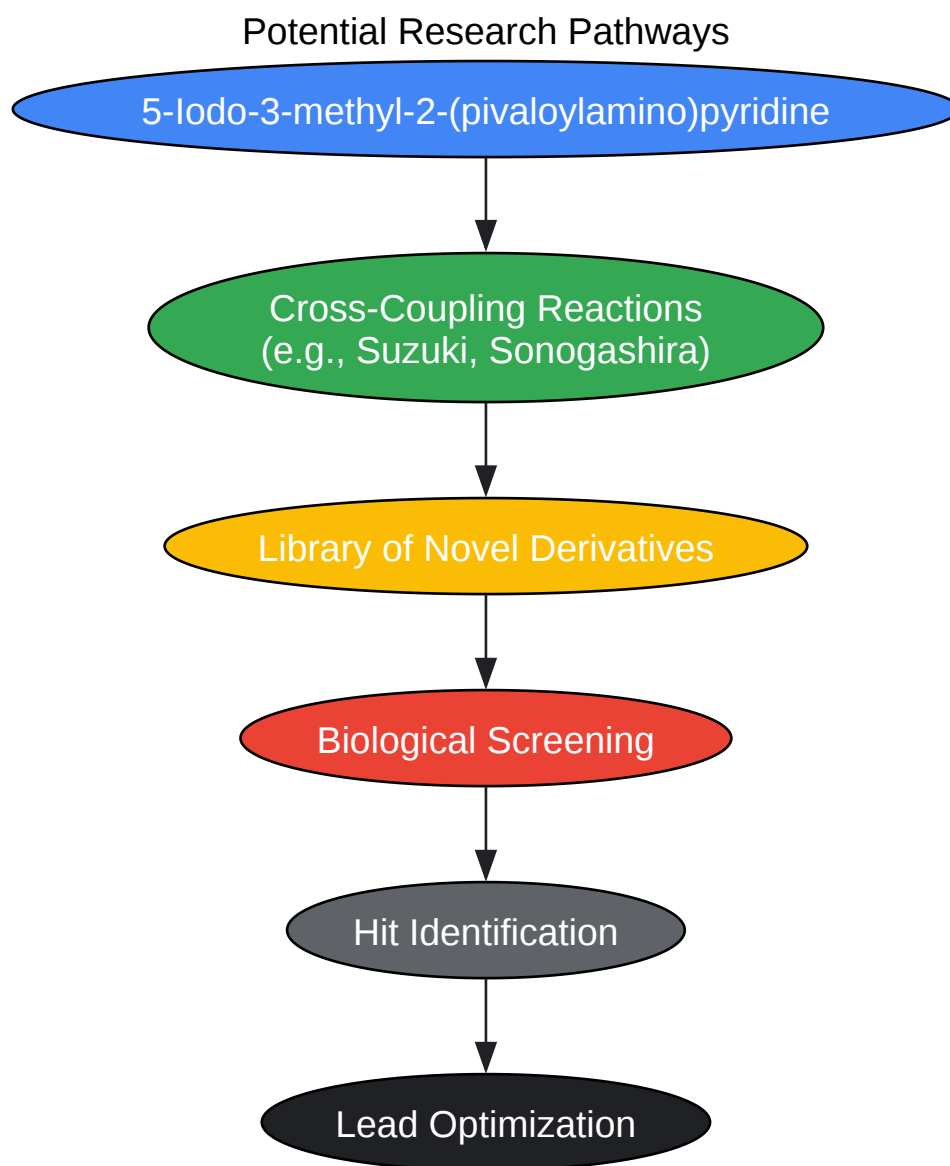
Technique	Expected Observations
¹ H NMR	Signals corresponding to the pivaloyl group (tert-butyl singlet), the methyl group on the pyridine ring, and the aromatic protons of the pyridine ring.
¹³ C NMR	Resonances for the carbons of the pivaloyl group, the methyl group, and the carbons of the pyridine ring, including the carbon-iodine bond which would be shifted upfield.
Mass Spectrometry (MS)	A molecular ion peak corresponding to the exact mass of the compound (C ₁₁ H ₁₅ IN ₂ O). Fragmentation patterns would likely show loss of the pivaloyl group and other characteristic fragments.
Infrared (IR) Spectroscopy	Characteristic absorption bands for N-H stretching, C=O stretching (amide I), and N-H bending (amide II), as well as aromatic C-H and C=C stretching vibrations.

Biological Activity and Potential Applications

Currently, there is a lack of publicly available data on the specific biological activity and pharmacological properties of 5-Iodo-3-methyl-2-(pivaloylamino)pyridine. However, the pyridine scaffold is a common motif in many biologically active compounds, suggesting that this molecule could serve as a valuable building block in drug discovery programs.

The presence of an iodine atom provides a site for further functionalization through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the synthesis of a diverse library of derivatives for biological screening.

Diagram 2: Potential Research Applications



[Click to download full resolution via product page](#)

Caption: Potential workflow for utilizing the title compound in drug discovery.

Safety Information

Detailed safety information for 5-Iodo-3-methyl-2-(pivaloylamino)pyridine is not extensively documented. As with any chemical compound, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be

conducted in a well-ventilated fume hood. For detailed safety protocols, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

5-Iodo-3-methyl-2-(pivaloylamino)pyridine is a chemical intermediate with potential for use in the synthesis of novel compounds for various research applications, particularly in the field of medicinal chemistry. This guide provides the currently available information on its properties and a general synthesis protocol. Further research is required to fully elucidate its spectral characteristics and to explore its biological activity. Researchers are encouraged to obtain compound-specific analytical and safety data from their suppliers before use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 677327-29-6 | n-(5-Iodo-3-methylpyridin-2-yl)pivalamide - MolDb [molddb.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: 5-Iodo-3-methyl-2-(pivaloylamino)pyridine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1298615#properties-of-5-iodo-3-methyl-2-pivaloylamino-pyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com